Product packaging for Undecen-2-ol(Cat. No.:CAS No. 64391-39-5)

Undecen-2-ol

Cat. No.: B12647535
CAS No.: 64391-39-5
M. Wt: 170.29 g/mol
InChI Key: NNKBIJIYZYHBGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Undecen-2-ol (CAS 64391-39-5) is a versatile C11 secondary alkenol that serves as a valuable building block in organic synthesis and applied chemical research. Its molecular structure, which combines a terminal carbon-carbon double bond and a hydroxyl group on the adjacent carbon, makes it a versatile intermediate for a variety of chemical transformations. In practice, this compound is primarily used at low levels in perfumery research to impart and study green, fatty, and slightly floral odor facets . A significant application of this compound is its use as a precursor for synthesizing esters, such as acetates and propionates, which are valuable compounds in the development of fragrances, deodorants, and cosmetic formulations . Its bifunctional nature allows researchers to exploit its functional groups for diverse reactions including esterification, epoxidation, hydroformylation, and thiol-ene click chemistry, enabling access to diols, ketones like 2-undecanone, and various acids . Furthermore, it is employed as a functional grafting handle in materials science for developing UV-curable polymers and improving film properties, and as a precursor scaffold for agrochemical and insect pheromone intermediates . The compound occurs naturally in trace amounts, for instance, in cilantro (Coriandrum sativum) . This compound is typically handled as a mixture of E/Z isomers, with selection tailored to the specific research application. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses and is strictly not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22O B12647535 Undecen-2-ol CAS No. 64391-39-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64391-39-5

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

undec-1-en-2-ol

InChI

InChI=1S/C11H22O/c1-3-4-5-6-7-8-9-10-11(2)12/h12H,2-10H2,1H3

InChI Key

NNKBIJIYZYHBGV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=C)O

Origin of Product

United States

Advanced Synthetic Methodologies for Undecen 2 Ol and Its Analogs

Traditional Organic Synthesis Routes

Classical organic synthesis provides a robust toolkit for the formation and derivatization of undecen-2-ol. These methods, relying on well-established reaction mechanisms, allow for the construction of the target molecule from various precursors through controlled chemical transformations.

Hydrogenation-Based Approaches for this compound Synthesis

Hydrogenation is a fundamental technique for the synthesis of this compound, typically involving the reduction of an alkynyl precursor such as 10-undecyn-2-ol. This method allows for the stereoselective formation of the cis (Z) or trans (E) alkene isomer depending on the catalyst and reaction conditions employed. The partial hydrogenation of the triple bond in an undecynol derivative prevents complete reduction to the saturated alcohol, undecan-2-ol. cdnsciencepub.comchemsrc.comrsc.org

Commonly used catalysts include Lindlar's catalyst (palladium on calcium carbonate poisoned with lead) for syn-hydrogenation to yield the Z-alkene, or sodium in liquid ammonia (B1221849) (a dissolving metal reduction) to produce the E-alkene. Another effective catalyst is P-2 nickel, which can be used for the hydrogenation of alkynoic acids to their corresponding (Z)-alkenoic acids. cdnsciencepub.com More contemporary methods utilize palladium on carbon (Pd/C) in a membrane reactor, which allows for high-pressure hydrogenation, improving the solubility of hydrogen gas in the organic solvent and intensifying the reaction. rsc.orgrsc.org

Catalyst SystemSubstrate TypeKey OutcomeReference
P-2 NickelAlkynoic acidsStereoselective hydrogenation to (Z)-alkenoic acids. cdnsciencepub.com
Palladium on Activated Carbon (Pd/C)Alkynes (e.g., Pseudoionone)Effective for reducing triple bonds under a hydrogen atmosphere. google.com
Palladium on Carbon Cloth10-undecyn-1-olComplete hydrogenation to Undecan-1-ol in a high-pressure membrane reactor. rsc.org

Dehydration Reactions in this compound Derivatization

The formation of an alkene double bond can be achieved through the dehydration of an alcohol, specifically a diol in this context. chemicalland21.comchemicalland21.com To synthesize an undecene derivative, a precursor like undecane-1,2-diol (B89287) could undergo an elimination reaction. This process typically involves heating the diol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. chemicalland21.comchemicalland21.com The acid protonates one of the hydroxyl groups, converting it into a good leaving group (water). A subsequent elimination step, often following Zaitsev's or Hofmann's rule depending on the substrate and conditions, forms the double bond, yielding an undecenol isomer. The regioselectivity of this reaction is a critical factor, as different isomers can be formed depending on which hydroxyl group is eliminated and the resulting carbocation stability.

Selective Oxidation Strategies for Unsaturated Precursors

The synthesis of this compound can also be approached by the selective oxidation of an unsaturated hydrocarbon precursor, such as undecene. This transformation is challenging due to the need to introduce a hydroxyl group at a specific secondary carbon without oxidizing the existing double bond or over-oxidizing the newly formed alcohol to a ketone. chemicalland21.comacs.org

Strategies for such selective oxidations often involve transition-metal catalysts that can facilitate C-H activation and subsequent functionalization. While direct examples for this compound are specific, the principles are drawn from broader research into controlled C-H oxidation. acs.org For instance, methods used to introduce hydroxyl groups into polyethylene (B3416737) backbones demonstrate the feasibility of such targeted oxidations. acs.org Conversely, the oxidation of a secondary alcohol like 2-octanol (B43104) to 2-octanone (B155638) is a well-known reaction, often employing reagents like sodium hypochlorite (B82951) (bleach) in acetic acid or air with a transition-metal catalyst. google.com Reversing this process via reduction of a ketone (e.g., undecen-2-one) is a common synthetic route to the alcohol.

Esterification and Acetate (B1210297) Derivatization Pathways

Esterification is a key derivatization pathway for this compound, converting the hydroxyl group into an ester functionality. ontosight.ai This reaction modifies the molecule's physical and chemical properties and is fundamental in the synthesis of various derivatives, such as fragrances or pharmaceutical intermediates. ontosight.ai The most common method is the Fischer esterification, which involves reacting this compound with a carboxylic acid, like acetic acid, in the presence of an acid catalyst. byjus.com

Alternatively, more reactive acylating agents can be used, such as acid chlorides or acid anhydrides, which often proceed under milder conditions. byjus.comvulcanchem.com For example, 2-undecen-1-ol, 1-acetate is synthesized through the esterification of 2-undecen-1-ol with acetic acid. ontosight.ai This pathway is broadly applicable to secondary alcohols like this compound to produce the corresponding acetate or other ester derivatives.

MethodReagentsConditionsNotesReference
Fischer EsterificationAlcohol, Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄)Typically requires heat; reversible reaction.A classic method for forming esters from alcohols. byjus.com
Acylation with Acid ChlorideAlcohol, Acid Chloride (e.g., Acetyl Chloride)Often performed at room temperature, may use a base like pyridine.Highly reactive, often gives high yields. byjus.comvulcanchem.com
Acylation with Acid AnhydrideAlcohol, Acid Anhydride (e.g., Acetic Anhydride)Can be catalyzed by acid or base.A common method for producing acetate esters. vulcanchem.com

Alkylation Reactions in this compound Analog Synthesis

The synthesis of this compound analogs with modified carbon skeletons often relies on alkylation reactions. A powerful strategy involves the alkylation of enolates or related stabilized anions. 182.160.97thieme-connect.com For instance, a ketone can be deprotonated to form an enolate, which then acts as a nucleophile to attack an alkyl halide in an SN2 reaction. Subsequent reduction of the resulting ketone would yield the desired alcohol analog.

A specific example of building a complex alcohol analog is the synthesis of 2-(undec-10-en-1-yl)tridec-12-en-1-ol. rsc.org This synthesis starts with the dialkylation of diethyl malonate using 11-bromo-1-undecene (B109033). The resulting diester is then hydrolyzed, decarboxylated, and reduced to furnish the final, complex diene alcohol. rsc.org This multi-step sequence showcases how alkylation reactions are central to constructing larger, functionalized analogs from simpler starting materials.

Biocatalytic and Chemoenzymatic Synthesis

The integration of enzymes into synthetic routes offers significant advantages in terms of selectivity, particularly enantioselectivity, under mild reaction conditions. wur.nl Chemoenzymatic strategies, which combine enzymatic steps with traditional chemical reactions, are particularly powerful for producing optically active molecules like this compound and its analogs. ru.nlpsu.edu

Lipases are among the most widely used enzymes in this context, frequently employed for the kinetic resolution of racemic alcohols. psu.eduresearchgate.netrsc.org In a typical resolution, a lipase (B570770) selectively acylates one enantiomer of a racemic alcohol, allowing for the separation of the fast-reacting enantiomer (as an ester) from the slow-reacting one (as the unreacted alcohol). Novozym 435, an immobilized lipase B from Candida antarctica, is a particularly robust and widely used biocatalyst for these transformations. psu.eduresearchgate.net

One documented chemoenzymatic synthesis produced enantiomerically pure (S)-Tridec-12-en-2-ol. psu.edu The process began with a Grignard reaction between 11-bromo-1-undecene and acetaldehyde (B116499) to create racemic tridec-12-en-2-ol. This racemic mixture was then subjected to a lipase-catalyzed trans-acetylation with vinyl acetate, leading to the resolution of the enantiomers. psu.edu Other crude enzyme preparations, such as those from pig or bovine liver, have also been demonstrated as effective biocatalysts for the enantioselective synthesis of various chiral alcohols. uohyd.ac.in

Enzyme/BiocatalystSubstrateReaction TypeKey FindingReference
Novozym 435 (Lipase B from Candida antarctica)(±)-Tridec-12-en-2-olKinetic Resolution (Trans-acetylation)Efficiently resolves racemic secondary alcohols to yield enantiopure products. psu.edu
Pseudomonas fluorescens Lipase4-hydroxyalk-2-enalsKinetic ResolutionSuccessfully used for the resolution of secondary allylic alcohols. researchgate.net
Pig Liver Acetone Powder (PLAP)Cyclic Ketone PrecursorsEnantioselective Synthesis/ReductionMediates the enantioselective synthesis of chiral cyclic ketones and trans-2-alkoxy-cyclohexan-1-ols. uohyd.ac.in
Candida rugosa Lipase (CRL)(±)-Tridec-12-en-2-olKinetic Resolution (Trans-acetylation)Used for the resolution of methylcarbinols. psu.edu

Enzymatic Resolution and Asymmetric Synthesis of this compound Stereoisomers

Enzymatic methods are highly effective for producing optically active forms of chiral molecules like this compound. google.com These techniques, which include enzymatic resolution of racemates and asymmetric synthesis, provide a pathway to specific stereoisomers. google.com Enzymes such as lipases and oxidoreductases are instrumental in these processes due to their high selectivity. researchgate.netx-mol.net

Enzymatic resolution separates a mixture of enantiomers by selectively catalyzing a reaction for one of them. For instance, lipase-catalyzed transesterification can be used to resolve 2-substituted cycloalkanols, yielding optically pure (R)-2-cycloalken-1-ols. researchgate.net Similarly, asymmetric synthesis creates a specific stereoisomer from a prochiral substrate. google.com This has been demonstrated in the synthesis of various chiral vicinal diols, where a combination of lyases and oxidoreductases in a two-step enzymatic cascade can produce all possible stereoisomers with high purity. researchgate.netx-mol.net For example, the synthesis of 3,4-hexanediol (B1617544) stereoisomers has been achieved using a carboligase in the first step to form the C-C bond, followed by an oxidoreductase for the reduction step to create the second stereocenter. researchgate.net

These enzymatic strategies offer significant advantages, including high enantioselectivity and mild reaction conditions, making them valuable for the synthesis of specific this compound stereoisomers and their analogs. researchgate.netx-mol.net

Whole-Cell Biotransformations for Fatty Alcohol Production

Whole-cell biotransformations provide an effective platform for producing fatty alcohols from renewable feedstocks. uni-greifswald.de Engineered microbial cells, such as Escherichia coli and various yeast species, can be designed to express specific enzymatic pathways for the conversion of fatty acids into valuable alcohols. uni-greifswald.denih.gov These systems can be tailored to produce fatty alcohols with specific chain lengths and degrees of saturation. nih.gov

A notable example is the use of engineered E. coli to produce long-chain aliphatic amines and esters from fatty acids. uni-greifswald.de By expressing a photoactivated decarboxylase from Chlorella variabilis NC64A (Cv-FAP), researchers have successfully converted ricinoleic acid into (Z)-heptadec-9-en-7-ol. uni-greifswald.de The efficiency of these biotransformations can be enhanced by co-expressing fatty acid transporters like FadL in the outer membrane of E. coli, which facilitates the uptake of long-chain fatty acids. uni-greifswald.de

Furthermore, two-cell systems have been developed to optimize the production of fatty alcohols. In one such system, two different strains of E. coli, one expressing a carboxylic acid reductase (CAR) and the other an alcohol dehydrogenase (ADH), were used to convert dodecanedioic acid into dodecanediol (B3190140) with significantly increased conversion rates. kribb.re.kr Non-conventional yeasts like Yarrowia lipolytica have also demonstrated the ability to produce various flavor compounds, including alcohols, through the bioconversion of precursor compounds. unimore.it

The table below summarizes key whole-cell biotransformation systems for fatty alcohol production:

Table 1: Examples of Whole-Cell Biotransformation Systems for Fatty Alcohol Production
Microorganism Key Enzyme(s) Substrate Product Reference
Escherichia coli Chlorella variabilis fatty acid photodecarboxylase (Cv-FAP) Ricinoleic acid (Z)-heptadec-9-en-7-ol uni-greifswald.de
Escherichia coli (two-cell system) Carboxylic acid reductase (CAR) from Mycobacterium abscessus, Alcohol dehydrogenase (ADH) from Yarrowia lipolytica α,ω-Dodecanedioic acid α,ω-Dodecanediol kribb.re.kr
Ogataea polymorpha Peroxisomal biosynthesis pathway Methanol Fatty alcohols dicp.ac.cn
Yarrowia lipolytica Endogenous enzymes Linoleic acid δ-Decalactone unimore.it

Characterization of Enzyme Systems Involved in this compound Metabolism (e.g., Fatty Alcohol Oxidases)

Fatty alcohol oxidases (FAOs) are key enzymes in the ω-oxidation pathway, which converts fatty acids into dicarboxylic acids. nih.gov These enzymes catalyze the oxidation of long-chain alcohols to their corresponding aldehydes. google.com In the yeast Candida tropicalis, several FAO genes have been identified and characterized, revealing distinct substrate specificities. nih.gov

Candida tropicalis possesses at least three FAO genes: FAO1, FAO2a, and FAO2b. nih.govnih.govresearchgate.net The enzymes encoded by these genes exhibit different preferences for substrates. Notably, FAO1 effectively oxidizes ω-hydroxy fatty acids but not 2-alkanols, whereas FAO2 shows the opposite specificity, oxidizing 2-alkanols but not ω-hydroxy fatty acids. nih.govnih.govresearchgate.net This substrate specificity is crucial for directing metabolic flux towards desired products. For instance, studies have shown that FAO2a and a variant, FAO2a', are significantly more effective at oxidizing 10-undecen-1-ol (B85765) compared to FAO1. google.com

The characterization of these enzymes often involves cloning the respective genes and expressing them in a host organism like E. coli to study their kinetic properties and substrate range. nih.govresearchgate.net Such studies have provided valuable insights into the structure-function relationships of FAOs and have enabled the engineering of microbial strains with enhanced capabilities for producing specific dicarboxylic acids or other valuable chemicals derived from fatty alcohols. google.com

The table below details the substrate specificities of different fatty alcohol oxidases from Candida tropicalis.

Table 2: Substrate Specificity of Fatty Alcohol Oxidases from Candida tropicalis
Enzyme Preferred Substrate Class Specific Substrate Example Reference
FAO1 ω-Hydroxy fatty acids 1,10-Decanediol nih.govresearchgate.net
FAO2 2-Alkanols 2-Undecanol google.comnih.govresearchgate.net
FAO2a / FAO2a' Unsaturated primary alcohols 10-Undecen-1-ol google.com

Mechanistic Investigations of Chemical Reactivity and Transformations

Reaction Mechanisms Involving the Unsaturated Moiety of Undecen-2-ol

The reactivity of the unsaturated moiety in this compound is central to its chemical transformations. The terminal double bond can undergo a variety of addition reactions. For instance, in the presence of a suitable catalyst, this compound can participate in hydroformylation, a process that introduces a formyl group (CHO) and can lead to the formation of aldehydes.

Decarboxylative halogenation represents another reaction pathway for compounds structurally related to this compound. This type of reaction involves the conversion of a carboxylic acid to an organic halide through the cleavage of a carbon-carbon bond. acs.org Mechanistic studies on bromodecarboxylation have provided insights into these transformations. acs.org

Furthermore, the double bond of this compound allows for its use in polymerization reactions. Palladium diimine-catalyzed polymerization of olefins can utilize unsaturated alcohols as chain-transfer agents, resulting in polymers with aldehyde end-caps. acs.org The molecular weight of the resulting polymer can be controlled by adjusting the ratio of the olefin to the chain-transfer agent. acs.org Under optimal conditions, this method can achieve over 95% efficiency in end-capping. acs.org

Enzymatic reactions also offer a route for the transformation of the unsaturated moiety. An engineered fatty acid hydratase has been shown to catalyze the asymmetric hydration of terminal and internal alkenes. researchgate.net This biocatalytic approach can achieve high conversion and selectivity, providing a method for the synthesis of chiral alcohols. researchgate.net

Hydroxyl Group Functionalization and Reaction Kinetics

The hydroxyl group of this compound is a key site for functionalization, influencing the compound's reactivity and the properties of its derivatives. The reactivity of hydroxyl groups in similar molecules, such as dextran, has been studied to understand the selectivity of functionalization reactions. In the case of dextran, the reactivity of individual hydroxyl groups was found to decrease in the order C2 > C3 > C4. kpi.ua

The presence of hydroxyl groups can significantly impact the properties of polymers. For example, hydroxyl-functionalized polypropylenes exhibit changes in their thermal and rheological properties compared to unmodified polypropylene. researchgate.net The hydrogen bonding between hydroxyl groups can lead to a densification of the amorphous domains and an increase in the glass-transition temperature. researchgate.net

The kinetics of reactions involving the hydroxyl group are also of interest. The rate coefficients for the aqueous-phase sulfate (B86663) radical oxidation of various organic compounds, including those with hydroxyl groups, have been determined. acs.org Such kinetic data are crucial for understanding the atmospheric chemistry of these compounds. acs.org

In polymerization, the hydroxyl group can act as a nucleophile. For instance, in the hydroesterificative polymerization of 10-undecen-1-ol (B85765), the hydroxyl group attacks a palladium-acyl intermediate, leading to the formation of an ester linkage and the regeneration of the catalyst. osti.govacs.org This step-growth polymerization mechanism allows for the synthesis of polyesters. osti.govacs.org

Polymerization Mechanisms and Catalyst Design

The carbonylative polymerization of α,ω-alkenols like 10-undecen-1-ol presents a versatile strategy for synthesizing polyketoesters. osti.govacs.orgacs.org This process involves the competitive application of two catalytic cycles: alternating alkene/CO copolymerization and alkene hydroesterification, which both proceed through a common metal acyl intermediate. osti.govacs.orgacs.org The choice of catalyst, particularly the bis(phosphine) ligand on a palladium center, is crucial in directing the reaction towards the desired polymer microstructure. osti.govacs.orgdigitellinc.com

Research has demonstrated that using a (dppp(3,5-CF3)4)Pd(OTs)2 catalyst can produce high molecular weight polyketoesters (Mn > 20,000 g/mol ) with a ketone to ester ratio of approximately 1:2. osti.govacs.orgdigitellinc.com The use of electron-deficient bis(phosphines) is key to suppressing alkene isomerization, a side reaction that can limit the molecular weight of the polymer. osti.govdigitellinc.com This approach allows for the creation of polymers with tunable microstructures without the need for extensive post-polymerization modifications. osti.govdigitellinc.com

Catalyst SystemMonomerPolymer TypeKey Findings
(dppp(3,5-CF3)4)Pd(OTs)210-Undecen-1-olPolyketoesterHigh molecular weight (Mn > 20,000 g/mol ); Ketone:ester ratio ~1:2; Electron-deficient ligands suppress isomerization. osti.govacs.orgdigitellinc.com

Hydroesterificative polymerization has emerged as a significant method for synthesizing polyesters from α,ω-alkenols. acs.orgdigitellinc.com This step-growth polymerization process is catalyzed by palladium complexes and involves the insertion of an alkene into a Pd-H bond, followed by CO insertion to form a Pd-acyl species. osti.govacs.org The subsequent alcoholysis of this intermediate by the hydroxyl group of the monomer creates an ester linkage and regenerates the active catalyst. osti.govacs.org

A key advantage of this method over traditional ring-opening or condensation polymerization is the potential to control the architecture of the polyester (B1180765) side chains through regioselective alkene insertion, rather than being solely dependent on the monomer structure. osti.gov The hydroesterificative polymerization of 10-undecen-1-ol, derived from castor oil, has been successfully demonstrated, yielding high-molecular-weight polyesters. digitellinc.comresearchgate.net However, a current challenge is the degradation of end-groups through alcohol oxidation or alkene reduction, which can limit the final molecular weight. researchgate.net

Polymerization MethodMonomerCatalystPolymer TypeAdvantages & Challenges
Hydroesterificative Polymerization10-Undecen-1-olPd-basedPolyesterControl over side-chain architecture; Challenge: end-group degradation. osti.govresearchgate.net

The copolymerization of ethylene (B1197577) with unsaturated alcohols, such as 10-undecen-1-ol, has been investigated to produce functionalized polyolefins. researchgate.net The hydroxyl groups of the comonomers are often protected, for example, with organoaluminum compounds, to prevent catalyst poisoning. researchgate.net Zirconium-based catalysts have shown high activity and long lifetimes in these copolymerizations. researchgate.net

Terpolymerization reactions involving 1-hexene (B165129), 10-undecen-1-ol, and CO have also been successfully carried out using a (dppp(3,5-CF3)4)Pd(OTs)2 catalyst. osti.govacs.org This demonstrates the versatility of the catalytic system to incorporate different monomers and create complex polymer structures. osti.govacs.org Another approach involves the acyclic diene metathesis (ADMET) polymerization of alcohol-functionalized dienes using Grubbs' ruthenium catalyst, which allows for the direct synthesis of linear polymers with precisely placed hydroxyl groups. acs.org

Copolymerization SystemMonomersCatalystKey Features
Ethylene/Unsaturated AlcoholsEthylene, 10-undecen-1-olZirconium-basedHigh catalyst activity and lifetime; requires protection of hydroxyl groups. researchgate.net
Terpolymerization1-Hexene, 10-Undecen-1-ol, CO(dppp(3,5-CF3)4)Pd(OTs)2Produces complex terpolymers with tunable microstructures. osti.govacs.org
ADMETAlcohol-functionalized dienesGrubbs' Ru catalystDirect synthesis of linear polymers with precisely placed hydroxyl groups. acs.org

Rearrangement Reactions and Stereochemical Control in Analog Synthesis

Rearrangement reactions are intramolecular processes where an atom or group shifts to a different position within a molecule, often leading to the formation of a structural isomer. csbsju.edumvpsvktcollege.ac.in These reactions are frequently observed under acidic conditions and can occur as complications in other reactions, such as S_N1 substitutions. csbsju.edu A common type of rearrangement is the 1,2-shift, where a group migrates to an adjacent atom. mvpsvktcollege.ac.in

In the context of alcohols, the pinacol (B44631) rearrangement is a well-known acid-catalyzed rearrangement of a 1,2-diol to a ketone. libretexts.org The Payne rearrangement involves the reversible intramolecular opening of an epoxide in epoxy alcohols under basic conditions. libretexts.orgmsu.edu The stereochemical outcome of such reactions is often influenced by the formation of the more stable intermediate. msu.edu

Stereochemical control is a critical aspect of synthesizing analogs of chiral molecules. researchgate.net For instance, the iodocyclization of N-tosyl carbamates of secondary α-allenic alcohols proceeds with high diastereoselectivity to produce syn-1,2-diols. cdnsciencepub.com The mechanism is believed to be under kinetic control, with the stereochemical outcome rationalized by the preferential formation of a more stable transition state. cdnsciencepub.com The use of chiral auxiliaries, such as menthol (B31143) or diacetone-d-glucose, is a common strategy for achieving stereoselective synthesis of sulfinates, which are precursors to chiral sulfoxides. acs.org

Rearrangement ReactionSubstrate TypeKey Transformation
Pinacol Rearrangement1,2-DiolAcid-catalyzed conversion to a ketone. libretexts.org
Payne RearrangementEpoxy AlcoholBase-catalyzed reversible epoxide opening. libretexts.orgmsu.edu
Iodocyclizationα-Allenic Alcohol DerivativeDiastereoselective formation of syn-1,2-diols. cdnsciencepub.com

State of the Art Analytical and Spectroscopic Characterization Techniques

Chromatographic Separation and Mass Spectrometry (GC-MS) for Structural Elucidation

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like undecen-2-ol. In GC, the compound is separated from a mixture based on its boiling point and interaction with the stationary phase of the column. The retention time is a characteristic property under specific chromatographic conditions.

Following separation, the molecule is ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint. For long-chain secondary alcohols, the fragmentation is highly informative for determining the position of the hydroxyl group. oup.comresearchgate.net Key fragmentation patterns for this compound would include:

α-Cleavage: The most significant fragmentation occurs at the carbon-carbon bond adjacent to the oxygen atom. For this compound, this would result in the formation of characteristic ions. Cleavage between C-1 and C-2 would yield a fragment at m/z 45 ([CH₃CH=OH]⁺), while cleavage between C-2 and C-3 would produce a fragment at m/z 155 by losing the ethyl group.

Dehydration: A common fragmentation pathway for alcohols is the loss of a water molecule (H₂O), leading to a peak at [M-18]⁺, where M is the molecular ion.

McLafferty Rearrangement: This rearrangement can occur if the structure allows, involving the transfer of a gamma-hydrogen atom to the oxygen, followed by cleavage.

Table 1: Predicted Key Mass Spectral Fragments for this compound

m/z (mass-to-charge ratio) Predicted Ion/Fragment Fragmentation Pathway
170[C₁₁H₂₂O]⁺Molecular Ion (M⁺)
152[C₁₁H₂₀]⁺Loss of H₂O (Dehydration)
141[C₁₀H₁₇]⁺Loss of an ethyl group
45[C₂H₅O]⁺α-Cleavage at C-1/C-2

Infrared (FTIR) and Raman Spectroscopic Analysis for Functional Group Identification and Stereoisomerism

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups within a molecule by probing their vibrational modes. gatewayanalytical.com

For this compound, the key functional groups are the hydroxyl (-OH) group and the carbon-carbon double bond (C=C).

O-H Stretch: The hydroxyl group exhibits a strong, broad absorption band in the FTIR spectrum, typically in the range of 3200-3600 cm⁻¹. caltech.edumsu.edulibretexts.org The broadness is due to intermolecular hydrogen bonding. In Raman spectroscopy, this band is typically weak.

C=C Stretch: The carbon-carbon double bond shows a stretching vibration of medium intensity around 1640-1680 cm⁻¹. caltech.edulibretexts.org This band is often stronger and sharper in the Raman spectrum than in the FTIR spectrum, making Raman particularly useful for analyzing the carbon backbone. spectroscopyonline.com

C-O Stretch: A strong C-O stretching band for a secondary alcohol appears in the fingerprint region of the FTIR spectrum, typically around 1100-1300 cm⁻¹. nih.gov

=C-H Bending: Out-of-plane (oop) bending vibrations of the hydrogens on the double bond can also provide information about the substitution pattern of the alkene. libretexts.org

While FTIR and Raman are primarily used for functional group identification, subtle shifts in vibrational frequencies can sometimes be used to differentiate between stereoisomers, although this is often challenging.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical FTIR Wavenumber (cm⁻¹) Typical Raman Wavenumber (cm⁻¹) Intensity
-OHStretching (H-bonded)3200–36003200–3600Strong, Broad (FTIR); Weak (Raman)
C-H (sp³)Stretching2850–30002850–3000Strong (FTIR); Strong (Raman)
C=CStretching1640–16801640–1680Medium (FTIR); Strong (Raman)
C-OStretching1100–13001100–1300Strong (FTIR); Weak-Medium (Raman)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. openochem.org

For this compound:

¹H NMR: The spectrum would show distinct signals for the different types of protons. The proton on the carbon bearing the hydroxyl group (-CH-OH) would appear as a multiplet around 3.3-4.0 ppm. openochem.orgpdx.edu The vinyl protons of the double bond would resonate further downfield, typically between 4.9 and 5.8 ppm. The chemical shift and coupling patterns of these protons would confirm the position of the double bond. Protons on the long alkyl chain would appear in the upfield region of the spectrum (approx. 0.8-1.6 ppm). The hydroxyl proton itself often appears as a broad singlet whose position can vary (0.5-5.0 ppm) depending on concentration and solvent due to hydrogen bonding. openochem.orgucl.ac.uk

¹³C NMR: The spectrum provides information on each unique carbon atom. The carbon attached to the hydroxyl group (C-2) would be found in the 65-80 ppm range. openochem.org The sp² carbons of the double bond would resonate in the 114-140 ppm region. The remaining sp³ carbons of the alkyl chain would appear in the upfield region (10-40 ppm). organicchemistrydata.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃- (Terminal)~0.9~14
-(CH₂)n- (Alkyl Chain)1.2–1.622–35
-CH(OH)-3.5–4.065–80
-CH=CH- (Vinyl)4.9–5.8114–140
-OH0.5–5.0 (variable, broad)N/A

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Systems Characterization

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is primarily used for analyzing compounds with conjugated π-systems (alternating double and single bonds). masterorganicchemistry.com

This compound contains an isolated (non-conjugated) carbon-carbon double bond. Such isolated chromophores undergo π → π* transitions that require high energy, resulting in absorption at wavelengths below 200 nm. uomustansiriyah.edu.iqadcmastuana.orgdocbrown.info This region is often referred to as the "vacuum UV" and is not accessible by standard laboratory UV-Vis spectrophotometers. Therefore, a UV-Vis spectrum of this compound run under typical conditions (200-800 nm) would show no significant absorbance maxima, indicating the absence of a conjugated system. masterorganicchemistry.comadcmastuana.org

Real-Time Spectroscopic Monitoring of this compound Reactions

The synthesis or subsequent reactions of this compound can be monitored in real-time using in-situ spectroscopic techniques. This provides valuable kinetic data and mechanistic insights by tracking the concentration changes of reactants, intermediates, and products. igi-global.commagritek.com

In-situ FTIR: This is a powerful method for monitoring reactions involving changes in functional groups. mt.com For instance, in the synthesis of this compound via the hydrogenation of an undecenone, one could monitor the disappearance of the carbonyl (C=O) peak (around 1700 cm⁻¹) and the appearance of the alcohol O-H band (around 3300 cm⁻¹). mdpi.comnih.gov

In-situ NMR: Flow NMR allows for the continuous monitoring of a reaction mixture directly in the NMR spectrometer. magritek.comresearchgate.net This technique can provide detailed structural information on all species present in the reaction, allowing for unambiguous identification and quantification of reactants, intermediates, and products over time.

In-situ Raman: Raman spectroscopy is particularly well-suited for monitoring reactions in aqueous media and for observing non-polar bonds, such as the C=C bond, which might be targeted in reactions like hydrogenation or epoxidation. oxinst.com

These real-time monitoring techniques are crucial for optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to improve yield and selectivity. acs.orgfigshare.com

Chiral Chromatography for Enantiomeric Purity Assessment

Since the C-2 carbon in this compound is a stereocenter, the molecule exists as a pair of enantiomers, (R)-undecen-2-ol and (S)-undecen-2-ol. Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric purity (or enantiomeric excess, ee) of a sample.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Methodology: The separation is typically performed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). tandfonline.comnih.gov For secondary alcohols, derivatization is often employed to enhance the interaction with the CSP and improve separation. tandfonline.comnih.gov Common derivatizing agents include chiral isocyanates (like α-naphthyl isocyanate) or chiral carboxylic acids. tandfonline.com

Chiral Stationary Phases (CSPs): A wide variety of CSPs are available, with polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based columns being particularly effective for separating the enantiomers of chiral alcohols. nih.govmdpi.com

Detection: Following separation, the quantity of each enantiomer is measured by a detector (e.g., UV or MS), and the enantiomeric excess is calculated from the relative peak areas.

The ability to resolve and quantify the enantiomers of this compound is critical in fields like pheromone synthesis and asymmetric catalysis, where the biological activity or reaction outcome is often dependent on a specific stereoisomer. researchgate.net

Biological and Biochemical Roles of Undecen 2 Ol and Its Derivatives

Involvement in Cellular Signaling Pathways

Undecen-2-ol and its derivatives are recognized for their participation in cellular signaling. ontosight.ai As fatty alcohols, they can influence cellular processes, with their effects being noted in lipid metabolism and transport. foodb.cahmdb.ca The presence of these molecules can impact signaling cascades within the cell, although the specific pathways and mechanisms are still an area of active investigation. Their role as signaling molecules is tied to their chemical structure, which allows for interaction with various cellular components. ontosight.ai

This compound as a Pheromone Component in Biological Systems (e.g., Antlions)

(Z)-6-undecen-2-ol has been identified as a component of the male-produced secretions in certain European antlion species. frontiersin.org These volatile compounds are thought to act as sex or aggregation pheromones, playing a role in the reproductive behavior of these insects. frontiersin.org Specifically, in some species, males produce a blend of compounds, including (R)-(Z)-6-undecen-2-ol, from their metathoracic glands, which are believed to be involved in reproductive isolation. frontiersin.orgresearchgate.net While the exact long-range attractive properties of these specific compounds are still under investigation, their presence in male-specific glands strongly suggests a role in chemical communication. frontiersin.orgresearchgate.net

Exploration of Biological Activities of this compound and Its Natural Product Derivatives

Investigations into Antimicrobial and Antifungal Mechanisms

Derivatives of this compound have demonstrated notable antimicrobial and antifungal properties. For instance, trans-2-undecen-1-ol (B1580871), found in the leaves of Corchorus trilocularis, has shown activity against pathogens like E. coli, S. aureus, and C. albicans. The essential oil of Coriandrum sativum (coriander), which contains this compound derivatives, has exhibited fungicidal effects against various Candida species. nih.govscielo.br The proposed mechanism for this antifungal action involves the disruption of the fungal cell membrane by binding to ergosterol, which increases membrane permeability and leads to cell death. nih.gov Similarly, undecan-2-one, a related ketone, has shown potent antifungal activity against Aspergillus niger. researchgate.net The antimicrobial activity of these compounds is often attributed to their ability to interfere with microbial membranes and metabolic processes. mdpi.com

Table 1: Antimicrobial Activity of trans-2-Undecen-1-ol

Pathogen Inhibition Zone (mm)
E. coli 15
S. aureus 12
C. albicans 10

Data sourced from a study on the bioactive compounds in Corchorus trilocularis leaves.

Anti-inflammatory Property Research

Research has indicated that this compound derivatives may possess anti-inflammatory properties. ontosight.ai Long-chain 2-amino alcohols, which are structurally related to this compound, have been shown to have anti-inflammatory effects. researchgate.net In vitro studies on trans-2-undecen-1-ol have suggested its potential to reduce the production of pro-inflammatory cytokines in macrophages. Essential oils containing these and similar compounds have also been investigated for their anti-inflammatory capacity. For example, the essential oil of Myrtus communis, which contains a variety of terpenes, has demonstrated both in vitro and in vivo anti-inflammatory effects. mdpi.comresearchgate.net The anti-inflammatory activity of a petroleum ether extract of Ipomoea tricolor, containing various bioactive compounds, has also been noted. ekb.eg

Metabolic Pathways and Biogenesis of this compound in Organisms

The biosynthesis of this compound and related compounds is linked to fatty acid metabolism. foodb.cahmdb.cabiorxiv.org In many organisms, these unsaturated alcohols are derived from fatty acids through various enzymatic reactions. fmach.it For instance, the biosynthesis of 1-undecene (B165158) in some bacteria involves the decarboxylation of fatty acids. nih.govresearchgate.net While the specific pathways for this compound are not fully elucidated in all organisms, it is understood that they are part of the broader lipid metabolism. foodb.cahmdb.ca The production of these compounds can be influenced by the organism's metabolic state and the availability of precursor molecules like fatty acids. biorxiv.org In plants, saturated fatty acids can be precursors to a range of aliphatic compounds, including alcohols. mdpi.com

Technological and Industrial Applications in Advanced Materials and Chemical Synthesis

Role as an Intermediate in Fine Chemical Synthesis

Undecen-2-ol serves as a valuable intermediate in the synthesis of a variety of fine chemicals. ontosight.ai Its bifunctional nature, possessing both a reactive double bond and a hydroxyl group, enables it to participate in numerous chemical reactions such as esterification, oxidation, and hydrogenation. ontosight.ai These reactions allow for the modification of its chemical properties to suit specific industrial needs. For instance, it can be a building block in the production of more complex molecules for the pharmaceutical and cosmetic industries. ontosight.ai The ability to undergo these transformations makes this compound a versatile platform for creating a diverse array of chemical products.

Development of Surfactants and Emulsifiers Based on this compound

The molecular structure of this compound, with its hydrophobic carbon chain and hydrophilic hydroxyl group, imparts surfactant properties, which are essential for reducing surface tension between different phases. This characteristic is leveraged in the manufacturing of detergents and emulsifiers. ontosight.ai While information specifically detailing surfactants derived from this compound is limited, the broader class of unsaturated alcohols, including isomers like 10-undecen-1-ol (B85765), are known to be precursors for surfactants and emulsifiers. cymitquimica.comgoogle.com These derivatives are utilized in a wide range of products, including personal care items like soaps and lotions. ontosight.ai The development of surfactants from this compound would involve chemical modifications, such as sulfation or ethoxylation, to enhance its surface-active properties for applications in various industries, including cleaning products and emulsion polymerization. google.com

Applications in Polymer Science and Materials Engineering

Polymer science and materials engineering represent a significant area of application for this compound and its isomers, where they contribute to the synthesis of novel polymers with tailored properties. kumoh.ac.krunsw.edu.auoriprobe.com

Synthesis of Polyketoesters and Functionalized Poly(olefin)s

Research has demonstrated the use of 10-undecen-1-ol, an isomer of this compound, in the synthesis of polyketoesters. osti.govosti.govacs.org A strategy involving the carbonylative polymerization of 10-undecen-1-ol has been developed to produce branched polyketoesters. osti.govosti.govacs.org This process utilizes the competitive application of two catalytic pathways: alternating alkene/CO copolymerization and alkene hydroesterification. osti.govosti.govacs.org By employing specific palladium-based catalysts, high molecular weight polyketoesters can be synthesized. osti.govacs.orgdigitellinc.com

Furthermore, 10-undecen-1-ol has been incorporated into the synthesis of functionalized polyolefins. acs.org It can be used in co- and terpolymerizations to create polymers with specific functionalities. acs.org For example, it can be used as a chain transfer agent in the metathesis degradation of rubbers to produce polyols, which are then used in the synthesis of other polymers. tec.mx

Strategies for Tunable Polymer Microstructures

A key advantage of using this compound isomers in polymerization is the ability to create tunable polymer microstructures. osti.govosti.govacs.org In the synthesis of polyketoesters from 10-undecen-1-ol, the ratio of ketone to ester linkages in the polymer backbone can be controlled by carefully selecting the bis(phosphine) ligand in the palladium catalyst. osti.govosti.govdigitellinc.com This allows for the fine-tuning of the polymer's physical and chemical properties. Terpolymerization reactions involving 10-undecen-1-ol with other monomers like 1-hexene (B165129) or 1-fluoro-10-undecene further expand the possibilities for creating diverse and tunable polymer architectures without the need for extensive post-polymerization modifications. osti.govosti.govacs.org This control over the microstructure is crucial for developing materials with specific performance characteristics for advanced applications. acs.org

Derivatization for Specialized Chemical Products (e.g., fragrances, lubricants, plastics)

The derivatization of this compound and its isomers opens doors to a wide array of specialized chemical products. ontosight.ai In the fragrance industry, unsaturated alcohols and their derivatives are valued for their unique scents. scribd.comdoingsts.com For example, 2-undecenal, a related compound, possesses a powerful and diffusive odor useful in various fragrance compositions. thegoodscentscompany.com While direct use of this compound in fragrances may be limited, its derivatives can be synthesized to create novel aroma chemicals. thegoodscentscompany.com

In the field of lubricants and plasticizers, the long carbon chain of this compound derivatives can impart desirable properties. For instance, decanol, which can be produced from related C10 unsaturated compounds, is used in the synthesis of lubricants and plasticizers. taylorandfrancis.com The synthesis of polyesters from bio-based dienes, which can be prepared from this compound derivatives, is also relevant for applications in adhesives, coatings, and resins. rsc.org

Precursor Utility in Bio-based Material Production

This compound and its related compounds, particularly those derived from renewable resources like castor oil, are valuable precursors in the production of bio-based materials. rsc.orgresearchgate.net Undecylenic acid, which can be reduced to undecenyl alcohol, is a key bio-based synthon for producing engineering plastics like nylon 11. google.comresearchgate.net The use of these renewable feedstocks is driven by the increasing demand for sustainable alternatives to petroleum-based products. researchgate.net

Research has explored the synthesis of bio-based polyesters through the acyclic diene metathesis (ADMET) polymerization of α,ω-dienes prepared from 10-undecen-1-ol and other bio-renewable sources. rsc.org This approach highlights the potential of this compound isomers to contribute to the development of a circular economy by enabling the creation of biodegradable and recyclable materials. acs.org The synthesis of branched polyols from glyceryl triundec-10-enoate and 10-undecenol further demonstrates the utility of these compounds in creating shape-memory polyurethanes and other advanced bio-based materials. core.ac.uk

Environmental Fate, Transport, and Degradation Mechanisms

Biodegradation Pathways of Undecen-2-ol in Environmental Compartments

The primary mechanism for the removal of this compound from soil and aquatic environments is expected to be microbial degradation. Microorganisms in these compartments possess diverse metabolic pathways capable of breaking down aliphatic hydrocarbons and alcohols.

Based on the degradation of similar molecules, the biodegradation of this compound likely proceeds through the following pathways:

Oxidation of the Alcohol Group: The secondary alcohol group in this compound is susceptible to oxidation by microbial alcohol dehydrogenases, which would convert it to the corresponding ketone, undecen-2-one. This ketone could then be a substrate for further enzymatic degradation.

Attack on the Double Bond: The carbon-carbon double bond is another reactive site for microbial enzymes. The initial step could involve epoxidation of the double bond, followed by hydrolysis to a diol. Alternatively, the double bond could be hydrated to form a diol directly.

Beta-Oxidation: Following initial transformations, the resulting intermediates are likely to be channeled into the beta-oxidation pathway, a common metabolic process for breaking down fatty acids and similar long-chain molecules. This process sequentially shortens the carbon chain, ultimately leading to the formation of acetyl-CoA, which can then enter the citric acid cycle for complete mineralization to carbon dioxide and water.

Studies on the biodegradation of alkenes have shown that this is a common metabolic process in diverse environments, with consortia of microorganisms from families such as Xanthamonadaceae, Nocardiaceae, and Beijerinkiaceae being capable of rapidly metabolizing these compounds. nih.govresearchgate.net The degradation of alkanes, a related class of compounds, often begins with the terminal oxidation to a primary alcohol, which is then further oxidized to an aldehyde and a carboxylic acid before entering the beta-oxidation pathway. nih.gov While this compound is a secondary alcohol, the principle of enzymatic oxidation followed by chain shortening is a highly probable degradation route.

Table 1: Plausible Biodegradation Steps for this compound

Step Transformation Key Enzyme Type (Hypothesized) Resulting Intermediate
1 Oxidation of secondary alcohol Alcohol Dehydrogenase Undecen-2-one
2 Saturation of double bond Alkene Reductase Undecan-2-ol
3 Oxidation to carboxylic acid Baeyer-Villiger Monooxygenase Nonyl acetate (B1210297)
4 Hydrolysis and further oxidation Esterase, Dehydrogenases Acetic acid, Nonanoic acid
5 Chain shortening Beta-oxidation enzymes Acetyl-CoA

Photodegradation Processes and Mechanisms

In the atmosphere, this compound is expected to undergo photodegradation, primarily initiated by reaction with hydroxyl (•OH) radicals, which are ubiquitous in the troposphere. The double bond and the C-H bonds in the molecule are the most likely sites of attack by •OH radicals.

The reaction with •OH radicals can lead to the formation of a variety of degradation products, including aldehydes, ketones, and smaller organic acids. The atmospheric lifetime of unsaturated alcohols is generally short due to these rapid photochemical reactions. For instance, studies on the atmospheric chemistry of other unsaturated alcohols have demonstrated that reactions with OH radicals are a significant removal pathway. acs.org

In aquatic environments, direct photolysis is less likely to be a significant degradation pathway for this compound unless photosensitizing substances are present. However, indirect photodegradation, mediated by reactive oxygen species such as hydroxyl radicals and singlet oxygen generated by dissolved organic matter, could contribute to its transformation. Research on unsaturated fatty acids has shown they are susceptible to photooxidation. researchgate.net Furthermore, UV irradiation in the presence of a catalyst like titanium dioxide (TiO2) has been shown to degrade volatile compounds, including aldehydes that could be formed from the oxidation of alcohols.

Factors Influencing Environmental Persistence and Transformation

The persistence of this compound in the environment is influenced by a combination of its chemical properties and various environmental factors.

Chemical Structure:

Chain Length: Longer-chain alcohols tend to be less volatile and less water-soluble, which can affect their transport and bioavailability for microbial degradation. Generally, longer-chain compounds may exhibit greater persistence. rsc.org

Unsaturation: The presence of the double bond makes this compound more susceptible to both microbial and photochemical attack compared to its saturated analogue, undecan-2-ol.

Branching: While this compound is a straight-chain alcohol, branched-chain compounds generally exhibit slower rates of biodegradation compared to their linear isomers. rsc.org

Environmental Factors:

Temperature: Higher temperatures generally increase the rates of both microbial metabolism and photochemical reactions, leading to faster degradation.

pH: The pH of the soil and water can influence microbial activity and the speciation of the compound, although the effect on a neutral alcohol like this compound is likely to be less pronounced than for ionizable compounds.

Oxygen Availability: Aerobic conditions are generally more favorable for the rapid biodegradation of hydrocarbons and alcohols. enviro.wiki In anaerobic environments, degradation is still possible but typically occurs at a slower rate.

Microbial Population: The presence of a diverse and adapted microbial community is crucial for efficient biodegradation. Environments with a history of hydrocarbon contamination often harbor microorganisms with enhanced degradative capabilities.

Nutrient Availability: The growth and metabolic activity of microorganisms are dependent on the availability of essential nutrients such as nitrogen and phosphorus. Nutrient limitation can hinder the biodegradation of organic pollutants. nih.gov

Sorption: this compound may sorb to organic matter in soil and sediment, which can reduce its bioavailability for microbial degradation and transport in water.

Table 2: Factors Affecting the Environmental Persistence of this compound (and Analogues)

Factor Influence on Persistence Rationale
Chemical Structure
Long Carbon Chain Increases Lower volatility and water solubility, potentially reducing bioavailability.
Double Bond Decreases Provides a reactive site for microbial and photochemical degradation.
Environmental Conditions
High Temperature Decreases Accelerates microbial metabolism and photochemical reactions.
Aerobic Conditions Decreases Facilitates more rapid and complete biodegradation by many microorganisms.
High Microbial Activity Decreases A diverse and adapted microbial population enhances degradation rates.
Nutrient Limitation Increases Restricts microbial growth and metabolic activity, slowing biodegradation.
High Organic Matter Increases Sorption to organic matter can reduce bioavailability for degradation.

Mechanistic Understanding of Environmental Impact

The environmental impact of this compound is related to its potential toxicity and the properties of its degradation products. Fatty alcohols, as a class, can exhibit toxicity to aquatic organisms. regulations.gov The mechanism of toxicity is often related to their surfactant-like properties, which can disrupt cell membranes.

Furthermore, the biodegradation of unsaturated alcohols can lead to the formation of reactive intermediates. For example, the oxidation of β-olefinic alcohols can produce α,β-unsaturated aldehydes or ketones. uclan.ac.uk These compounds can be more toxic than the parent alcohol due to their ability to react with biological macromolecules.

The ecotoxicity of this compound itself is not well-documented. However, based on its structure as a long-chain unsaturated alcohol, it could pose a risk to aquatic life, particularly in the event of a significant release. Its relatively low water solubility would likely lead to its partitioning into sediments and biota. The ultimate environmental impact will depend on the balance between its persistence and the rate at which it is detoxified through biodegradation and other degradation processes.

Computational and Theoretical Chemistry Studies of Undecen 2 Ol

Quantum Chemical Calculations for Molecular Properties and Reactivity Prediction

Quantum chemical calculations, such as those based on Hartree-Fock (HF) or Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For undecen-2-ol, these calculations would yield crucial data points that could be organized as follows:

Table 1: Calculated Molecular Properties of this compound

Property Calculated Value Method/Basis Set
Dipole Moment Data not available e.g., B3LYP/6-31G*
Ionization Potential Data not available e.g., B3LYP/6-31G*
Electron Affinity Data not available e.g., B3LYP/6-31G*
HOMO Energy Data not available e.g., B3LYP/6-31G*
LUMO Energy Data not available e.g., B3LYP/6-31G*
HOMO-LUMO Gap Data not available e.g., B3LYP/6-31G*

Note: The method and basis set are examples of what would be used in such a study.

Molecular Modeling and Simulation of this compound Interactions

Molecular dynamics (MD) and Monte Carlo simulations are powerful tools for studying how a molecule interacts with its environment over time. For this compound, these simulations could explore its behavior in various solvents or its interaction with biological macromolecules.

Table 2: Simulated Interaction Energies of this compound with a Model Receptor Site

Interaction Type Energy (kcal/mol) Key Residues Involved
Van der Waals Data not available e.g., Leucine, Valine
Electrostatic Data not available e.g., Aspartate, Serine
Hydrogen Bonding Data not available e.g., Serine, Threonine

Note: The key residues are hypothetical examples.

Such simulations would be invaluable for understanding its binding affinity to olfactory receptors, for instance, providing a molecular-level explanation for its scent properties. The results could also inform the design of derivatives with enhanced or altered sensory characteristics.

DFT Applications in Conformational Analysis and Stereoisomerism

This compound possesses both a chiral center (at the C2 position) and a double bond, leading to the possibility of multiple stereoisomers and a complex conformational landscape. Density Functional Theory (DFT) is the method of choice for accurately mapping this landscape.

A comprehensive conformational analysis would involve systematically rotating the rotatable bonds of this compound and calculating the relative energies of the resulting conformers. The output would be a potential energy surface, illustrating the most stable (lowest energy) three-dimensional structures of the molecule. For its stereoisomers, (R)-undecen-2-ol and (S)-undecen-2-ol, DFT calculations could predict differences in their conformational preferences, which could be linked to differences in their biological activity.

In Silico Approaches to Structure-Activity Relationship (SAR) Studies of Derivatives

In silico Structure-Activity Relationship (SAR) studies use computational models to correlate the chemical structure of a series of compounds with their biological activity. For this compound, this would involve designing a virtual library of derivatives with modifications at various positions (e.g., altering the alkyl chain length, modifying the hydroxyl group, or changing the position of the double bond).

Quantitative Structure-Activity Relationship (QSAR) models would then be built using calculated molecular descriptors (e.g., molecular weight, logP, polar surface area, electronic properties) to predict the activity of these derivatives. This approach is instrumental in rational drug design and in the targeted development of new fragrance molecules, allowing for the screening of thousands of potential compounds without the need for extensive synthesis and testing.

Emerging Research Frontiers and Future Perspectives

Development of Novel and Green Synthetic Strategies for Undecen-2-ol

The chemical industry is increasingly shifting towards sustainable and environmentally friendly manufacturing processes. For this compound, this translates to the development of "green" synthetic routes that minimize waste, reduce energy consumption, and utilize renewable feedstocks.

Current research in green chemistry offers several promising avenues for the synthesis of this compound and other long-chain unsaturated alcohols. One approach is the use of biocatalysis, which employs enzymes to carry out specific chemical transformations with high selectivity and under mild conditions. For instance, the biocatalytic reduction of the corresponding ketone, undecen-2-one, using alcohol dehydrogenases could provide a direct and efficient route to this compound. Chemoenzymatic strategies, which combine the advantages of both chemical and enzymatic catalysts, also hold significant potential for developing novel and sustainable synthetic pathways. nih.govnih.gov

Furthermore, the principles of green chemistry are being applied to traditional chemical synthesis to make them more environmentally benign. This includes the use of non-toxic solvents, renewable starting materials, and catalytic reactions that proceed with high atom economy. For example, the synthesis of long-chain aliphatic acid esters has been demonstrated at room temperature using Brønsted acidic ionic liquids, which are considered greener alternatives to conventional acid catalysts. researchgate.net Such approaches could be adapted for the synthesis of this compound.

A particularly innovative approach involves the biosynthesis of odd-chain fatty alcohols in engineered microorganisms like Escherichia coli. nih.gov By introducing specific enzymes, such as α-dioxygenase, it is possible to tailor the carbon chain length of fatty acids and produce odd-chain alcohols. nih.gov This synthetic biology approach could be harnessed for the renewable production of C11 compounds like this compound from simple carbon sources.

Application of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

The optimization of any chemical synthesis, green or otherwise, relies on a detailed understanding of the reaction kinetics, mechanisms, and the identification of any transient intermediates or byproducts. Advanced spectroscopic techniques that allow for in situ (in the reaction vessel) and real-time monitoring are invaluable tools for gaining this understanding.

For the synthesis of this compound, several powerful spectroscopic methods can be employed:

Fourier-Transform Infrared (FTIR) Spectroscopy: Particularly when coupled with Attenuated Total Reflectance (ATR) probes, FTIR-ATR spectroscopy can be used to monitor the progress of a reaction in real-time by tracking the disappearance of reactant peaks and the appearance of product peaks in the infrared spectrum. mdpi.commdpi.com This technique is robust and can be applied to a wide range of reaction conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR spectroscopy provides detailed structural information about the molecules present in a reaction mixture over time. nih.govresearchgate.net Benchtop NMR spectrometers are becoming increasingly common, making this powerful technique more accessible for routine reaction monitoring in both academic and industrial settings. nih.govresearchgate.netazom.com

Raman Spectroscopy: This technique is complementary to FTIR and is particularly well-suited for monitoring reactions in aqueous media. It can provide valuable information on changes in chemical bonding as a reaction progresses.

By applying these in situ techniques to the synthesis of this compound, researchers can gain a deeper understanding of the reaction dynamics, leading to improved yields, higher purity, and more efficient processes. dtu.dk

Elucidation of Undiscovered Biological Functions and Biosynthetic Pathways

While this compound is known for its use in fragrances, its natural occurrence and potential biological roles are not well understood. Exploring these aspects could uncover new applications in areas such as agriculture, medicine, and biotechnology.

Studies on related long-chain fatty alcohols have revealed a range of biological activities, including antibacterial properties. nih.govresearchgate.netsemanticscholar.org For example, long-chain alcohols have shown bactericidal activity against Staphylococcus aureus, with the effectiveness varying depending on the chain length. nih.govresearchgate.net It is plausible that this compound may also exhibit antimicrobial or other signaling functions in biological systems. Long-chain fatty acids, the metabolic precursors to fatty alcohols, have been shown to have anti-infective activities against foodborne pathogens. nih.gov

The biosynthetic pathways for long-chain unsaturated alcohols are an active area of research. In plants and algae, these compounds are often derived from fatty acid metabolism. researchgate.netnih.gov The biosynthesis of C11 hydrocarbons in brown algae, for example, proceeds from C20 polyunsaturated fatty acids. db-thueringen.de The discovery of the specific enzymes and genes involved in the natural production of this compound could enable its biotechnological production through fermentation in engineered microorganisms. The successful biosynthesis of other long-chain fatty alcohols in yeast like Yarrowia lipolytica demonstrates the feasibility of this approach. nih.govfrontiersin.orgnih.gov

Rational Design of Next-Generation Materials from this compound Derivatives

The unique chemical structure of this compound, with its long aliphatic chain and a reactive double bond and hydroxyl group, makes it an attractive building block for the synthesis of new polymers and materials with tailored properties.

The presence of the hydroxyl group allows for the formation of esters and ethers, while the double bond can participate in polymerization and other addition reactions. This dual functionality opens up possibilities for creating a wide range of novel materials. For example, long-chain unsaturated alcohols can self-assemble into aggregates in non-aqueous solutions, a property that could be exploited in the formulation of surfactants, emulsifiers, or as components in biofuels. researchgate.net

Furthermore, the incorporation of long, flexible aliphatic chains, such as the one in this compound, into polymer backbones can impart desirable properties like hydrophobicity, flexibility, and a lower glass transition temperature. The development of synthetic methods to convert this compound into monomers suitable for polymerization is a key area for future research.

Interdisciplinary Research Integrating Omics Technologies and Computational Methods for this compound Studies

The complexity of biological and chemical systems requires an interdisciplinary approach that combines experimental techniques with powerful computational and data analysis tools. The study of this compound can greatly benefit from the integration of "omics" technologies and computational chemistry.

Omics Technologies:

Metabolomics: This is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. nih.govnih.govmdpi.comyoutube.comyoutube.comnih.gov Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) can be used to create a comprehensive profile of all the metabolites in a biological sample. nih.govmdpi.comyoutube.comyoutube.com This could be used to identify the presence of this compound and its metabolic derivatives in various organisms, providing clues to its biological function and biosynthesis. nih.govmdpi.comnih.gov

Lipidomics: As a specialized branch of metabolomics, lipidomics focuses on the global study of lipids in biological systems. nih.govmdpi.comnih.govresearchgate.netresearchgate.net Given that this compound is a fatty alcohol, lipidomic approaches would be instrumental in understanding its role in lipid metabolism and its interactions with other lipid molecules. nih.govmdpi.comnih.govresearchgate.netresearchgate.net

Computational Methods:

Quantum Chemistry Calculations: These methods can be used to predict the physicochemical properties of this compound, its reactivity, and its spectroscopic signatures (e.g., NMR and IR spectra). This information can aid in its identification and in understanding its chemical behavior.

Molecular Dynamics Simulations: These simulations can provide insights into how this compound molecules interact with each other and with other molecules, such as in the formation of aggregates or their interaction with biological membranes.

Bioinformatics: The analysis of genomic and transcriptomic data can help to identify the genes and enzymes responsible for the biosynthesis of this compound in different organisms.

By combining these powerful technologies, researchers can build a comprehensive understanding of this compound, from its fundamental chemical properties to its role in complex biological systems, ultimately accelerating the discovery of its full potential.

Q & A

Q. What are the established synthetic pathways for Undecen-2-ol, and how can researchers optimize yield and purity?

this compound is typically synthesized via hydroboration-oxidation of undec-1-ene or catalytic hydration of undecenyl derivatives. To optimize yield, control reaction temperature (e.g., 0–5°C for hydroboration to minimize side reactions) and use anhydrous conditions. Purity is ensured through fractional distillation followed by characterization via GC-MS (to confirm molecular weight) and 1^1H/13^13C NMR (to verify double bond position and hydroxyl group presence) . For reproducibility, document solvent ratios, catalyst loadings, and purification steps in the experimental section, adhering to journal guidelines for compound characterization .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and physicochemical properties?

Key techniques include:

  • NMR Spectroscopy : 1^1H NMR (δ ~1.3–1.6 ppm for CH2_2 groups, δ ~4.1 ppm for -OH, and δ ~5.3–5.5 ppm for alkene protons).
  • FT-IR : Peaks at ~3350 cm1^{-1} (O-H stretch) and ~1640 cm1^{-1} (C=C stretch).
  • Polarimetry : To confirm enantiomeric purity if chiral centers are present.
  • Chromatography : HPLC or GC-MS for purity assessment. Cross-validate results with literature data and report deviations (e.g., solvent-induced shifts in NMR) .

Q. How should researchers handle and store this compound to prevent degradation?

Store under inert gas (argon/nitrogen) at –20°C in amber glass to prevent oxidation of the double bond and hydroxyl group. Conduct stability assays via periodic NMR or GC-MS to detect degradation products (e.g., aldehydes from oxidation). Include storage conditions in the "Experimental" section to ensure reproducibility .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s reactivity in catalytic asymmetric transformations?

The allylic hydroxyl group in this compound participates in hydrogen bonding with chiral catalysts (e.g., BINOL-derived phosphoric acids), influencing enantioselectivity in reactions like epoxidation or cyclopropanation. Use DFT calculations to model transition states and compare predicted vs. experimental enantiomeric excess (ee). Validate with kinetic isotope effects (KIEs) and stereochemical trapping experiments .

Q. How can conflicting data on this compound’s biological activity be resolved?

Contradictions in antimicrobial or cytotoxic studies often arise from impurities (e.g., trace aldehydes) or assay variability. Address this by:

  • Triangulation : Re-test using multiple assays (e.g., broth microdilution vs. disk diffusion).
  • Purity Verification : Include HPLC chromatograms in supplementary data.
  • Control Experiments : Compare activity of this compound with its derivatives to isolate functional group contributions .

Q. What computational strategies are effective for predicting this compound’s behavior in complex reaction systems?

Combine molecular dynamics (MD) simulations (to study solvent interactions) with density functional theory (DFT) for reaction pathway analysis. Use software like Gaussian or ORCA to calculate thermodynamic parameters (ΔG‡, ΔH). Cross-reference computed spectra (IR, NMR) with experimental data to validate models .

Q. How can researchers design experiments to explore this compound’s role in supramolecular chemistry?

Focus on host-guest interactions using macrocycles (e.g., cucurbiturils). Titration experiments monitored by 1^1H NMR (chemical shift perturbations) or isothermal titration calorimetry (ITC) quantify binding constants. Vary pH to probe hydroxyl group protonation effects. For reproducibility, report temperature, solvent, and concentration ranges .

Methodological Guidance

Q. What frameworks ensure rigorous experimental design for this compound studies?

Apply the FINER criteria :

  • Feasible : Pilot studies to assess synthetic scalability.
  • Novel : Compare results with prior work on similar alkenols.
  • Ethical : Adhere to safety protocols for handling volatile organics .
  • Relevant : Link findings to broader applications (e.g., chiral synthon development). Use PICO(T) for biological studies: Population (cell lines), Intervention (concentration), Comparison (derivatives), Outcome (IC50_{50}), Time (exposure duration) .

Q. How should researchers address gaps in this compound’s thermodynamic data?

Conduct differential scanning calorimetry (DSC) for melting points and combustion calorimetry for ΔHf_f. Collaborate with computational chemists to fill missing data (e.g., entropy values) using group-contribution methods. Publish datasets in open repositories (e.g., NIST Chemistry WebBook) .

Data Presentation and Reproducibility

  • Supplementary Materials : Include raw NMR/FID files, chromatograms, and computational input files. Label with Arabic numerals (e.g., SI-1: GC-MS data) .
  • Conflict Resolution : Discuss alternative interpretations of spectral data (e.g., overlapping signals) in the "Results and Discussion" section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.